Cas no 1926137-46-3 (1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

1-BOC-1,2,3,4-テトラヒドロキノリン-7-ボロン酸は、有機合成において重要な中間体として利用されるボロン酸誘導体です。BOC(tert-ブトキシカルボニル)基で保護されたテトラヒドロキノリン骨格を持ち、7位のボロン酸基が鈴木-宮浦カップリングなどの交差結合反応に適した特性を示します。高い反応性と選択性を有し、複雑な医薬品中間体や機能性材料の合成に有用です。BOC保護基は脱保護が容易で、さらに修飾可能な点が利点です。安定性に優れ、保管・取扱いが比較的容易なことも特徴です。

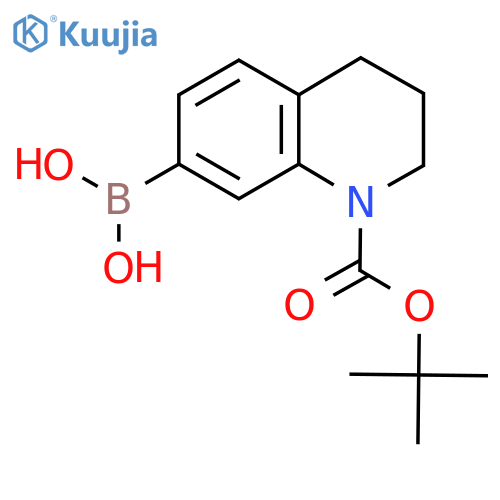

1926137-46-3 structure

商品名:1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid

CAS番号:1926137-46-3

MF:C14H20BNO4

メガワット:277.12390422821

MDL:MFCD20441850

CID:4629833

PubChem ID:56776709

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid

- (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid

- BCD13746

- W2872

- D76960

- MFCD20441850

- [1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid

- 1926137-46-3

- 1-(TERT-BUTOXYCARBONYL)-3,4-DIHYDRO-2H-QUINOLIN-7-YLBORONIC ACID

- DB-162300

- ZQYNWTITBYUFJL-UHFFFAOYSA-N

- (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronicacid

- 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%

- CS-0109919

- BS-31936

-

- MDL: MFCD20441850

- インチ: 1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3

- InChIKey: ZQYNWTITBYUFJL-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2C=C(B(O)O)C=CC=2CCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 277.1485383g/mol

- どういたいしつりょう: 277.1485383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A864655-1g |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid |

1926137-46-3 | 98% | 1g |

$652.0 | 2025-02-22 | |

| Chemenu | CM212689-250mg |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid |

1926137-46-3 | 98% | 250mg |

$*** | 2023-03-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD474707-250mg |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid |

1926137-46-3 | 98% | 250mg |

¥2366.0 | 2022-03-01 | |

| abcr | AB310026-100 mg |

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%; . |

1926137-46-3 | 98% | 100mg |

€756.00 | 2023-04-26 | |

| 1PlusChem | 1P00I3C2-100mg |

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid |

1926137-46-3 | 98% | 100mg |

$96.00 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ441-1g |

{1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-7-yl}boronic acid |

1926137-46-3 | 95% | 1g |

¥4161.0 | 2024-04-23 | |

| 1PlusChem | 1P00I3C2-1g |

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid |

1926137-46-3 | 98% | 1g |

$504.00 | 2025-02-28 | |

| Ambeed | A864655-250mg |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid |

1926137-46-3 | 98% | 250mg |

$252.0 | 2025-02-22 | |

| abcr | AB310026-1 g |

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%; . |

1926137-46-3 | 98% | 1g |

€863.60 | 2022-06-11 | |

| Chemenu | CM212689-1g |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid |

1926137-46-3 | 98% | 1g |

$*** | 2023-03-29 |

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1926137-46-3 (1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1926137-46-3)1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):227.0/587.0